Cas no 25614-03-3 (Bromocriptine)
Bromocriptine is a dopamine receptor agonist primarily used in the treatment of hyperprolactinemia, Parkinson’s disease, and type 2 diabetes (off-label). Its mechanism of action involves stimulating dopamine D2 receptors, which inhibits prolactin secretion from the pituitary gland. This makes it effective in managing prolactinomas and related disorders. Bromocriptine also exhibits ergot alkaloid properties, contributing to its utility in neurological conditions. The compound is available in oral formulations, ensuring patient convenience. Its well-established pharmacokinetic profile and specificity for dopaminergic pathways minimize off-target effects. Bromocriptine’s versatility in endocrine and neurological applications underscores its clinical significance, supported by decades of research and therapeutic use.

Bromocriptine structure
Product name:Bromocriptine
Bromocriptine Chemical and Physical Properties
Names and Identifiers
-
- Bromocriptine
- (5’-alpha)-ropyl)
- 2-bromo-alpha-ergocryptine
- 2-bromo-alpha-ergokryptin
- 2-bromo-alpha-ergokryptine
- 2-bromo-ergocryptin
- 2-bromoergocryptine
- Bromergocryptine
- Bromocriptin
- Bromocriptinum
- Bromocryptine
- Bromoergocriptine
- Bromoergocryptine
- Ergoset
- (5'a)-2-Bromo-12'-hydroxy-2'-(1-methylethyl)-5'-(2-methylpropyl)-ergotaman-3',6',18-trione
-
- MDL: MFCD00870213
- Inchi: 1S/C32H40BrN5O5/c1-16(2)12-24-29(40)37-11-7-10-25(37)32(42)38(24)30(41)31(43-32,17(3)4)35-28(39)18-13-20-19-8-6-9-22-26(19)21(27(33)34-22)14-23(20)36(5)15-18/h6,8-9,13,16-18,23-25,34,42H,7,10-12,14-15H2,1-5H3,(H,35,39)/t18-,23-,24+,25+,31-,32+/m1/s1
- InChI Key: OZVBMTJYIDMWIL-AYFBDAFISA-N
- SMILES: CC(C[C@H]1C(N2CCC[C@H]2[C@@]3(O)N1C([C@](NC([C@@H]4C=C5C6=C7C(C[C@H]5N(C4)C)=C(NC7=CC=C6)Br)=O)(O3)C(C)C)=O)=O)C
Computed Properties
- Exact Mass: 653.22100
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 43
- Rotatable Bond Count: 6
- Complexity: 1230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 6
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 8
- XLogP3: 3.8
Experimental Properties
- Color/Form: Not available
- Density: 1.2734 (rough estimate)
- Melting Point: 215-218° (dec)
- Refractive Index: 1.6400 (estimate)
- PSA: 118.21000
- LogP: 3.39740
- Specific Rotation: D20 -195° (c = 1 in methylene chloride)
- Solubility: Not available
Bromocriptine Security Information
- Safety Instruction: S45
-
Hazardous Material Identification:
- Risk Phrases:R20/21/22
Bromocriptine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-337602B-100 mg |
Bromocriptine, |
25614-03-3 | ≥97% | 100MG |
¥1,880.00 | 2023-07-11 | |
SHENG KE LU SI SHENG WU JI SHU | sc-337602B-100mg |
Bromocriptine, |
25614-03-3 | ≥97% | 100mg |
¥1880.00 | 2023-09-05 | |
SHENG KE LU SI SHENG WU JI SHU | sc-337602-1g |
Bromocriptine, |
25614-03-3 | ≥97% | 1g |
¥4061.00 | 2023-09-05 | |
SHENG KE LU SI SHENG WU JI SHU | sc-337602A-10 mg |
Bromocriptine, |
25614-03-3 | ≥97% | 10mg |
¥376.00 | 2023-07-11 | |
SHENG KE LU SI SHENG WU JI SHU | sc-337602-1 g |
Bromocriptine, |
25614-03-3 | ≥97% | 1g |
¥4,061.00 | 2023-07-11 | |
Enamine | EN300-19768234-0.05g |
25614-03-3 | 0.05g |
$636.0 | 2023-09-16 | |||
SHENG KE LU SI SHENG WU JI SHU | sc-337602A-10mg |
Bromocriptine, |
25614-03-3 | ≥97% | 10mg |
¥376.00 | 2023-09-05 |
Bromocriptine Related Literature
-
Chunping Tang,Yang Ye,Yunjiang Feng,Ronald J. Quinn Nat. Prod. Rep. 2016 33 6
-
Nisha,Snigdha Singh,Neera Sharma,Ramesh Chandra Org. Chem. Front. 2022 9 3624
-
Abd Al-Aziz A. Abu-Saleh,Ibrahim E. Awad,Arpita Yadav,Raymond A. Poirier Phys. Chem. Chem. Phys. 2020 22 23099
-
A. H. Stead,R. Gill,T. Wright,J. P. Gibbs,A. C. Moffat Analyst 1982 107 1106
-
S. Majdi,L. Ren,H. Fathali,X. Li,A. G. Ewing Analyst 2015 140 3676
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